molecular formula C17H21N3O4 B2738640 2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid CAS No. 1340910-97-5

2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid

Cat. No. B2738640
CAS RN: 1340910-97-5
M. Wt: 331.372
InChI Key: OHTLUHADXDFMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The 3,4-dimethoxybenzylamino group is a substituted benzyl group with two methoxy (OCH3) groups and an amino (NH2) group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the propyl group, and the attachment of the 3,4-dimethoxybenzylamino group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the carboxylic acid group, and the 3,4-dimethoxybenzylamino group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the stereochemistry of the starting materials .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule could participate in various chemical reactions. For example, it could undergo decarboxylation, esterification, or reactions with bases. The presence of the amino group also opens up possibilities for reactions such as amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the benzyl group could contribute to its solubility in organic solvents .

Scientific Research Applications

2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid is a chemical compound with potential applications in various fields of scientific research. While the direct studies on this specific compound are limited, research on structurally related compounds provides insight into the potential applications and benefits of such molecules.

Inhibition of Dihydrofolate Reductase

Compounds structurally related to 2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid have been studied for their inhibitory effects on dihydrofolate reductase (DHFR) from different species, including Pneumocystis carinii and Mycobacterium avium. These studies suggest that such compounds can be potent and selective inhibitors, offering promising leads for the development of new treatments for infections caused by these pathogens (Forsch, Queener, & Rosowsky, 2004).

Applications in Material Science

Research into related compounds has led to the development of novel materials with unique properties. For instance, compounds with benzopyranopyrimidine structures, similar in complexity to 2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid, have been synthesized and found to have significant applications in pharmaceutical chemistry, indicating potential for this compound in material science and drug development (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Protective Groups in Organic Synthesis

The use of dimethoxybenzyl esters, closely related to the dimethoxybenzyl group in 2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid, as oxidatively removable protecting groups for carboxylic acids in organic synthesis highlights the compound's potential application in synthetic chemistry. Such protective groups are efficiently oxidized to reveal the carboxylic acids, suggesting that compounds with dimethoxybenzyl groups could be useful intermediates in the synthesis of complex molecules (Kim & Misco, 1985).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity and stability, or developing new synthetic routes .

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-4-propylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-5-13-12(16(21)22)10-19-17(20-13)18-9-11-6-7-14(23-2)15(8-11)24-3/h6-8,10H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTLUHADXDFMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.